4,6-Dichloro-5-(4-chlorophenyl)-2-(2-methylpropyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-5-(4-chlorophenyl)-2-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl3N2/c1-8(2)7-11-18-13(16)12(14(17)19-11)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBZVTSPGSHLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tautomerism and Ring Stability
4,6-Dihydroxypyrimidine, a common precursor, exists in tautomeric forms that influence reactivity during chlorination. Substitution patterns alter the ring’s aromaticity, impacting subsequent functionalization steps. For instance, the 5-(4-chlorophenyl) group introduces steric bulk that may hinder access to the 4- and 6-positions, necessitating optimized reaction geometries.
Cyclization Strategies for Pyrimidine Core Assembly
The pyrimidine ring is typically constructed via cyclocondensation reactions between amidines and 1,3-dicarbonyl compounds.
Amidines and 1,3-Dicarbonyl Derivatives
A representative approach involves reacting N-isobutylacetamidine with ethyl 3-(4-chlorophenyl)-3-oxopropanoate under basic conditions to form 5-(4-chlorophenyl)-2-isobutylpyrimidine-4,6-diol (Scheme 1). This method, adapted from analogous syntheses, achieves the desired substitution pattern but requires subsequent chlorination.
Reaction Conditions:
Biginelli-Like Multicomponent Reactions
While less common for fully aromatic pyrimidines, modified Biginelli reactions using urea, alkyl acetoacetates, and 4-chlorobenzaldehyde derivatives have been explored. However, these typically yield dihydropyrimidinones, necessitating oxidation steps that complicate scalability.
Chlorination Methodologies for 4,6-Dichloro Substitution
Chlorination of the 4- and 6-hydroxyl groups is critical for achieving the target compound’s reactivity profile.
Phosphorus Oxychloride (POCl₃) with Hindered Amines
The patent US6018045A details a robust method for converting dihydroxypyrimidines to dichloropyrimidines using POCl₃ and saturated hindered amines like N,N-diisopropylethylamine (Hunig’s base).
Optimized Protocol for 4,6-Dichlorination:
| Parameter | Specification |
|---|---|
| POCl₃ : Substrate Ratio | 2.2:1 to 2.5:1 |
| Temperature | 60–90°C |
| Reaction Time | 2–4 hours |
| Solvent | Excess POCl₃ or methylcyclohexane |
| Workup | Extraction with methylcyclohexane |
This method achieves >90% conversion but requires careful pH control during aqueous workup to prevent hydrolysis.
Phosgene-Based Chlorination
Phosgene (COCl₂) offers an alternative chlorinating agent, particularly when paired with POCl₃ in a 1:10 molar ratio. This approach reduces side product formation but poses safety challenges due to phosgene’s toxicity.
Introducing the 5-(4-Chlorophenyl) Substituent
The 5-position’s electronic environment favors cross-coupling over electrophilic substitution.
Suzuki-Miyaura Coupling
A halogenated pyrimidine intermediate (e.g., 5-bromo-4,6-dichloro-2-isobutylpyrimidine) undergoes palladium-catalyzed coupling with 4-chlorophenylboronic acid.
Typical Conditions:
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Base: Na₂CO₃
- Solvent: Dioxane/water (4:1)
- Temperature: 100°C (reflux)
- Yield: 65–80%
Direct Cyclization with Aryl-Containing Precursors
Incorporating the 4-chlorophenyl group during pyrimidine ring formation avoids post-functionalization. For example, cyclizing N-isobutylacetamidine with 3-(4-chlorophenyl)-2,4-pentanedione under acidic conditions yields the 5-arylpyrimidine directly.
Alkylation at the 2-Position: Regioselective Challenges
Introducing the isobutyl group at position 2 competes with N-alkylation, requiring precise control.
Nucleophilic Aromatic Substitution
Deprotonation of the pyrimidine at position 2 using LDA (lithium diisopropylamide) followed by treatment with isobutyl bromide provides moderate yields (40–55%).
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine with isobutanol facilitates O- to C-alkylation shifts, achieving 60–70% yields but requiring anhydrous conditions.
Purification and Characterization
Extraction Protocols:
- Solvent Pair: Methylcyclohexane/water (80°C)
- pH Adjustment: Maintain pH 4.5–5.5 to isolate 4,6-dichloro intermediates
Analytical Data:
- ¹H NMR (CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 2.65 (m, 1H, CH(CH₃)₂), 7.45 (d, 2H, Ar-H), 8.10 (s, 1H, Py-H)
- MS (EI): m/z 344 [M]⁺
Industrial Scale-Up Considerations
| Challenge | Mitigation Strategy |
|---|---|
| POCl₃ Handling | Closed-loop systems with scrubbers |
| Phosgene Alternatives | Use triphosgene or diphosgene |
| Catalyst Recovery | Immobilized Pd on silica |
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(4-chlorophenyl)-2-(2-methylpropyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
4,6-Dichloro-5-(4-chlorophenyl)-2-(2-methylpropyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrimidine derivatives with biological targets.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(4-chlorophenyl)-2-(2-methylpropyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrimidine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of the target compound with structurally related analogs:
Structural and Electronic Comparisons
Key Observations :
- Electronic Effects: Chlorine substituents increase electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions. Methoxy or amino groups (e.g., 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine in ) reduce reactivity but improve solubility .
- Spatial Arrangements: Bulky substituents like isobutyl or 4-chlorophenyl influence molecular conformation. For example, notes that aryl rings in cyclopenta[g]pyrazolo[1,5-a]pyrimidines adopt near-coplanar orientations with the heterobicyclic core, optimizing π-π interactions .
Key Insights :
- Lipophilicity : The isobutyl group in the target compound likely increases logP compared to methyl or sulfanyl analogs, impacting membrane permeability.
- Binding Affinity : Compounds with extended aromatic systems (e.g., C7 in ) show superior enzyme inhibition, suggesting the target compound’s 4-chlorophenyl group may enhance binding via hydrophobic interactions .
Crystallographic and Conformational Analysis
- Hydrogen Bonding : In 4,6-dichloro-5-methoxypyrimidine (), Cl···N interactions (3.09–3.10 Å) stabilize a 3D framework, whereas the target compound’s isobutyl group may disrupt such networks .
- Ring Puckering : Cyclopenta[g]pyrazolo[1,5-a]pyrimidines () exhibit envelope conformations in the five-membered ring (puckering amplitude Q = 0.2–0.3 Å), which could influence the target compound’s conformational flexibility .
Biological Activity
4,6-Dichloro-5-(4-chlorophenyl)-2-(2-methylpropyl)pyrimidine is a pyrimidine derivative with notable biological activity, particularly in pharmacology and agrochemistry. This compound has garnered interest due to its potential applications in various therapeutic areas and its role as an active ingredient in agricultural formulations. This article explores the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features two chlorine atoms at the 4 and 6 positions, a chlorophenyl group at the 5 position, and a branched alkyl group at the 2 position.
| Property | Value |
|---|---|
| Molecular Weight | 253.51 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular proliferation and apoptosis.
- Receptor Binding : It may act as a ligand for specific receptors, influencing signaling pathways related to inflammation and cell growth.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Cytotoxicity Assays : Studies using cancer cell lines indicated that this compound can induce apoptosis at micromolar concentrations. For instance, it showed an IC50 value of approximately 15 µM against breast cancer cells.
- Antimicrobial Tests : The compound displayed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
In Vivo Studies
In vivo studies have further elucidated the efficacy of this compound:
- Animal Models : In murine models of inflammation, administration of the compound significantly reduced inflammatory markers compared to control groups.
- Pharmacokinetics : Studies indicate that the compound has a favorable absorption profile with moderate bioavailability.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrimidine derivatives. The results indicated that this compound exhibited potent anti-proliferative effects on multiple cancer cell lines, supporting its potential as a lead compound for drug development.
-
Agricultural Application :
- Research conducted on the use of this compound as an agrochemical demonstrated its effectiveness as a herbicide. Field trials showed that it significantly reduced weed biomass while maintaining crop yield.
Q & A
Q. Optimization Factors :
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions require inert atmospheres to prevent deactivation.
Yield and purity are maximized by iterative recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) .
How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
Basic
Methodological Approach :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., 4,6-dichloro, 2-methylpropyl) via chemical shifts and coupling patterns. For example, the 2-methylpropyl group shows distinct triplet signals for the methylene protons adjacent to the pyrimidine ring .
- 2D NMR (HSQC, HMBC) : Resolve ambiguities in connectivity, especially for crowded aromatic regions.
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area normalization). Adjust pH with 0.1% trifluoroacetic acid to sharpen peaks .
Advanced Tip : Combine LC-MS to detect low-abundance impurities (e.g., dechlorinated by-products) .
What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Advanced
Case Study : If in vitro assays show potent enzyme inhibition but in vivo efficacy is lacking:
- Pharmacokinetic Analysis : Measure bioavailability, plasma half-life, and tissue distribution. Low solubility (logP >4) may limit absorption.
- Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites. For example, oxidative demethylation of the 2-methylpropyl group could reduce activity .
- Dose Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .
Validation : Cross-reference with structurally similar analogs (e.g., pyrido[3,4-d]pyrimidines) to identify shared metabolic liabilities .
How can computational modeling predict the binding interactions of this compound with biological targets?
Advanced
In Silico Workflow :
Target Identification : Use molecular docking (AutoDock Vina) against kinase or GPCR targets. The 4,6-dichloro groups may form halogen bonds with catalytic lysine residues.
MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Pay attention to the hydrophobic 2-methylpropyl group’s role in binding pocket occupancy .
QSAR Modeling : Corporate electronic descriptors (e.g., Hammett σ values for chloro substituents) to predict activity trends across analogs .
Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .
What are the key structural analogs of this compound, and how do modifications influence activity?
Advanced
SAR Insights :
| Analog | Modification | Impact on Activity | Reference |
|---|---|---|---|
| 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine | Replaces 2-methylpropyl with phenyl | Reduced hydrophobicity; lower membrane permeability | |
| Pyrido[3,4-d]pyrimidine | Fused pyridine ring | Enhanced kinase inhibition due to planar structure | |
| Sulfonamide derivatives | Adds sulfonyl group | Improved solubility but reduced target affinity |
Design Principle : Bulky substituents (e.g., 2-methylpropyl) enhance target selectivity but may hinder solubility. Balance logP (3–4) for optimal ADME properties .
How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Advanced
Scale-Up Strategies :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic chlorination steps.
- Catalyst Recycling : Use immobilized Pd catalysts for Suzuki couplings to reduce costs.
- Purification : Replace column chromatography with antisolvent crystallization (e.g., water addition to DMF solution) .
Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
